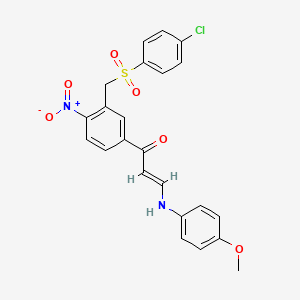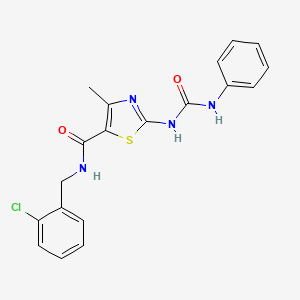![molecular formula C20H24N6O B2748280 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-50-2](/img/structure/B2748280.png)
3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural framework. The compound belongs to a class of substances known for their significant pharmacological potential and synthetic versatility. Its structure comprises a benzamide core substituted with 3,5-dimethyl groups, connected to a pyrazolo[3,4-d]pyrimidine ring via an ethyl linker bearing a pyrrolidine moiety.
作用机制
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have been reported to show nanomolar activity against certain targets, suggesting potent biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions between appropriately substituted hydrazine derivatives and amino-pyrimidine precursors under controlled conditions, often utilizing catalysts such as Lewis acids. Subsequent steps involve alkylation to introduce the ethyl linker, followed by amidation reactions to append the benzamide moiety. Pyrrolidine addition is achieved through nucleophilic substitution.
Industrial Production Methods
Industrially, the production process is scaled by optimizing the reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and reproducibility. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the compound meets stringent quality standards.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized products, often influenced by agents like potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups.
Substitution: : Particularly nucleophilic substitutions at reactive sites, with reagents like alkyl halides.
Common Reagents and Conditions
The compound's reactivity can be manipulated using common reagents:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction, products may include oxidized derivatives, reduced forms with modified functional groups, or substituted variants exhibiting diverse chemical functionalities.
科学研究应用
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several scientific domains:
Chemistry: : As a building block for synthesizing complex molecules, useful in creating libraries of compounds for screening.
Biology: : Investigated for its interactions with biological macromolecules, aiding in understanding biochemical pathways.
Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds, being explored for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Used in the development of novel materials with specific functionalities, such as coatings and catalysts.
相似化合物的比较
Similar Compounds
N-(2-(4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Structurally similar, with a piperidine moiety instead of pyrrolidine.
3,5-Dimethyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Contains a morpholine group replacing the pyrrolidine.
Unique Aspects
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. Its structural features offer opportunities for targeted drug design and molecular modeling studies.
属性
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAPUUIJCCRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2748209.png)

![Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate](/img/structure/B2748211.png)
![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)
![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)


![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)
